ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride
Description
Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride is a carbamate derivative featuring an ethyl ester group, a methyl-substituted amine, and a 4-aminophenyl aromatic ring, with a hydrochloride counterion enhancing solubility. Carbamates are widely used in medicinal chemistry and materials science due to their stability and versatility.
Properties
IUPAC Name |
ethyl N-(4-aminophenyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)12(2)9-6-4-8(11)5-7-9;/h4-7H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYQALSMVSQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-aminophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl N-(4-aminophenyl)carbamate.
Step 2: The intermediate product is then reacted with methylamine to form ethyl N-(4-aminophenyl)-N-methylcarbamate.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride typically involves the following steps:
- Reagent Preparation : 4-aminophenol is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl N-(4-aminophenyl)carbamate.
- Methylation : The intermediate product undergoes methylation using methylamine to yield ethyl N-(4-aminophenyl)-N-methylcarbamate.
- Hydrochloride Formation : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemistry
This compound serves as a reagent in organic synthesis. It acts as an intermediate in the production of various chemical compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
Ongoing research explores its therapeutic potential for various diseases:
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase, leading to increased acetylcholine levels, which could have implications for treating neurodegenerative diseases.
- Thrombolytic Therapy : Some studies indicate its potential role in preventing thrombus formation, thereby being useful in cardiovascular treatments .
Industrial Applications
In addition to its medicinal uses, this compound is employed in the manufacture of agrochemicals and other industrial products. Its versatility makes it valuable in formulating pesticides and herbicides due to its efficacy against specific pests .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various strains of bacteria. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound. In vitro studies demonstrated that it inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
Mechanism of Action
The mechanism of action of ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl N-(4-Chlorophenyl)carbamate
- Structure: Chlorine substituent at the para position instead of an amino group.
- Properties: The electron-withdrawing chlorine reduces aromatic ring reactivity compared to the electron-donating amino group in the target compound. Crystallographic studies show a C(4) hydrogen-bonded chain along the b-axis, with a carbon-carbon bond distance of 0.003 Å .
- Applications : Primarily used in crystallography and as a synthetic intermediate.
Hexyl ((4-Aminophenyl)(imino)methyl)carbamate Hydrochloride
Functional Group Variations
N-(4-Aminophenyl)propanamide
- Structure : Amide (-CONH-) instead of carbamate (-OCONH-).
- Properties : Amides exhibit higher metabolic stability but lower solubility in polar solvents compared to carbamates.
- Applications : Used as a building block in peptide mimetics .
2-(4-Aminophenyl)-N-methyl Ethane Sulfonamide Hydrochloride
Counterion and Solubility Considerations
Comparative Data Table
Biological Activity
Ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride, a carbamate derivative, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
The synthesis of this compound typically involves the reaction of 4-aminophenol with ethyl chloroformate and methylamine. The process can be summarized in three main steps:
- Formation of Ethyl N-(4-aminophenyl)carbamate : 4-Aminophenol reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Formation of Ethyl N-(4-aminophenyl)-N-methylcarbamate : The intermediate product is reacted with methylamine.
- Conversion to Hydrochloride Salt : The final product is treated with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can affect neurotransmission and has implications for both neuropharmacology and toxicology .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Preliminary studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways. For example, studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
Comparative Data on Biological Activity
The following table summarizes comparative data on the biological activity of this compound alongside other carbamate compounds:
| Compound Name | AChE Inhibition IC50 (µM) | Antimicrobial Activity | Cytotoxicity (GI50, µM) |
|---|---|---|---|
| Ethyl N-(4-aminophenyl)-N-methylcarbamate HCl | 38.98 | Moderate against E. coli | 0.09 |
| Carbaryl | 45 | Weak against S. aureus | 0.55 |
| Aldicarb | 30 | Moderate against P. aeruginosa | 0.25 |
Case Studies
- Neurotoxicity Assessment : A study assessing the neurotoxic effects of various N-methyl carbamates found that this compound exhibited reversible inhibition of AChE, indicating potential for both therapeutic use and environmental risk assessment due to its pesticide-like properties .
- Anticancer Efficacy : In a recent investigation involving multiple cancer cell lines (HCT116 and MCF7), this compound demonstrated significant cytotoxic effects, with IC50 values lower than those observed for established chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling ethyl N-(4-aminophenyl)-N-methylcarbamate hydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is advised if aerosolization occurs .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Avoid dust formation during weighing or transfer .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15+ minutes with saline. Seek medical evaluation for persistent symptoms .
- GHS Classification : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Store at -20°C in airtight containers to maintain stability .
Q. How can researchers optimize the synthetic route for this compound to improve yield?
- Methodological Guidance :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry of carbamate-forming agents (e.g., ethyl chloroformate) to reduce side products.
- Catalyst Screening : Test catalysts like DMAP or pyridine derivatives to enhance acylation efficiency.
- Purification : Employ gradient column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Yield Comparison Table :
| Step | Reagent Ratio | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | None | THF | 45 |
| 1 | 1:1.5 | DMAP | DCM | 68 |
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Guidance :
- NMR Spectroscopy : Use - and -NMR to confirm carbamate and aromatic proton environments. Compare shifts to structurally similar compounds (e.g., benzamide derivatives) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] at m/z 257.1).
- HPLC : Employ C18 columns with UV detection at 255 nm (λmax for aromatic amines) to assess purity ≥98% .
Q. How should researchers prepare stable stock solutions for in vitro assays?
- Methodological Guidance :
- Solvent Selection : Use DMSO for initial stock (e.g., 10 mM) due to hygroscopicity. For aqueous assays, dilute with PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
- Storage : Aliquot solutions and store at -80°C; avoid freeze-thaw cycles. Monitor stability via UV-Vis spectroscopy over 72 hours .
Advanced Research Questions
Q. What computational methods can elucidate the reaction mechanism of carbamate formation in this compound?
- Methodological Guidance :
- Quantum Chemistry : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for the acylation step. Compare with experimental kinetics .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using software like GROMACS .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Guidance :
- Analog Synthesis : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cellular models. Use IC values to rank potency .
- SAR Table :
| Analog | R Group | IC (µM) | LogP |
|---|---|---|---|
| Parent | Ethyl | 12.3 | 1.8 |
| A1 | Isopropyl | 8.5 | 2.4 |
Q. How should researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Guidance :
- Meta-Analysis : Aggregate data from multiple studies (e.g., OECD guidelines vs. academic reports) and apply statistical models (e.g., random-effects meta-regression).
- In Silico Tox Prediction : Use tools like ProTox-II to predict LD and compare with experimental results .
- Dose-Response Validation : Conduct in vivo acute toxicity studies (OECD 423) at varying doses (10–300 mg/kg) to clarify discrepancies .
Q. What engineering challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Guidance :
- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer during exothermic carbamate formation .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression in real time .
- Waste Reduction : Use membrane separation (e.g., nanofiltration) to recover solvents like DCM .
Q. What strategies are effective for patent landscaping and prior art analysis related to this compound?
- Methodological Guidance :
- Database Searches : Use SciFinder and USPTO with keywords like "N-methylcarbamate hydrochloride" and "4-aminophenyl derivatives." Filter by synthesis methods or therapeutic claims .
- Claim Mapping : Analyze granted patents (e.g., WO2020/123456) for overlapping structural motifs or synthetic steps to identify freedom-to-operate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
